N-[3-(diethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-20(4-2)11-7-10-18-17(22)16(21)14-12-19-15-9-6-5-8-13(14)15/h5-6,8-9,12,19H,3-4,7,10-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCPGUSJRYVRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(diethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which can be derived from tryptophan or other indole precursors.
Reaction with Diethylamine: The indole nucleus is then reacted with diethylamine to introduce the diethylamino group at the 3-position of the propyl chain.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[3-(diethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Pathways Involved: It influences signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential anticancer and antiviral activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-[3-(diethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide, highlighting differences in substituents, biological activities, and synthesis pathways:
Structural and Functional Insights
Aminoalkyl Chain Variations: The diethylamino propyl group in the target compound contrasts with dimethylamino propyl () and guanidinopropyl () chains. Longer alkyl chains (e.g., dodecyl in ) enhance amphiphilic properties, improving antibacterial activity via membrane disruption . Diethylamino groups may influence solubility and bioavailability compared to quaternary ammonium derivatives (e.g., trimethylaminium chloride in ) .
Indole Substitution Patterns :
- Substitution at the indole 2-position (e.g., adamantane in ) or biphenyl groups () modulates steric bulk and target specificity. For example, adamantane-substituted analogs exhibit enhanced metabolic stability .
- Halogenation (e.g., bromo or chloro in ) enhances antimicrobial and anticancer potency by increasing electrophilicity .
Biological Activity Trends :
- Anticancer Activity : D-24851 () and MDM2-p53 binders () highlight the role of indole-glyoxylamides in disrupting protein-protein interactions or microtubule dynamics.
- Antimicrobial Activity : Amphiphilic analogs () with sulfonamido groups exhibit broad-spectrum antibacterial effects, likely via membrane permeabilization .
Synthesis Methodologies :
- Most analogs are synthesized via oxalyl chloride-mediated coupling of indole derivatives with amines ().
- Quaternary ammonium salts (e.g., 14a–c in ) are generated via HCl or methyl iodide treatment of tertiary amines .
Research Findings and Implications
- Antimicrobial Applications: While lacking sulfonamido groups, the diethylamino chain could confer moderate antibacterial activity akin to peptidomimetics in .
- Structure-Activity Relationship (SAR): Optimal activity requires balancing lipophilic (indole/aryl groups) and hydrophilic (aminoalkyl chains) domains. For example, biphenyl sulfonamides () show superior antibacterial efficacy compared to simpler aryl analogs .
Biological Activity
Overview
N-[3-(diethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide, also known by its CAS number 852367-35-2, is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities, including potential anticancer and antiviral properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features an indole nucleus, which is known for its pharmacological significance. The compound's synthesis typically involves the reaction of an indole precursor with diethylamine followed by acylation to form the oxoacetamide moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Molecular Targets:
- Receptors and Enzymes: The compound exhibits binding affinity towards various receptors and enzymes, modulating their activities.
- Cell Signaling Pathways: It influences pathways related to cell proliferation, apoptosis, and immune response, which are crucial for its anticancer and antiviral effects.
Biological Activity
Research indicates that this compound possesses several biological activities:
-
Anticancer Activity:
- The compound has shown potential in inhibiting cancer cell proliferation in various in vitro studies. For instance, it was tested against different cancer cell lines, demonstrating significant cytotoxic effects.
- A study reported that the compound selectively induces apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
-
Antiviral Properties:
- Preliminary investigations indicate that this compound may inhibit viral replication in certain viruses. This activity is thought to be mediated through interference with viral entry or replication mechanisms.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with other indole derivatives is provided below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide | Structure | Anticancer activity similar to the target compound |
| 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide | Structure | Potent anticancer activity; mechanism involves apoptosis induction |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies:
- A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase.
- Another investigation highlighted its ability to downregulate anti-apoptotic proteins, enhancing apoptotic signaling pathways.
-
In Vivo Studies:
- Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
